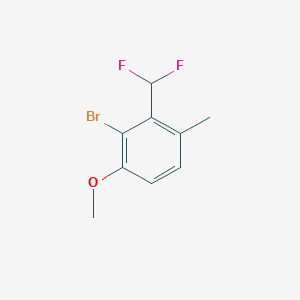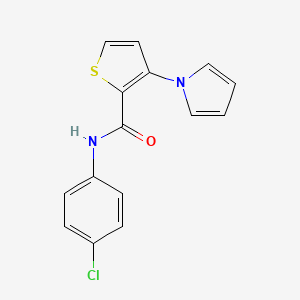
6-(吡啶-4-基)异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyridin-4-yl)isoquinoline is a heterocyclic compound with a molecular weight of 206.25 . It has a solid physical form and is stored in a refrigerator .
Synthesis Analysis
The synthesis of isoquinoline derivatives like 6-(Pyridin-4-yl)isoquinoline involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 6-(Pyridin-4-yl)isoquinoline consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C14H10N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-10H .Physical And Chemical Properties Analysis
6-(Pyridin-4-yl)isoquinoline is a solid at room temperature . It has a molecular weight of 206.25 . It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .科学研究应用
Electroluminescence in Organic Light-Emitting Diodes (OLEDs)
6-(Pyridin-4-yl)isoquinoline: has been utilized in the synthesis of iridium complexes that exhibit high quantum yields and good electron mobility , making them suitable for use in OLEDs . These complexes emit orange-red photoluminescence and are used to create devices with impressive electroluminescence performances, including high luminance and efficiency with low roll-off .
Medicinal Chemistry
Quinoline derivatives, which include 6-(Pyridin-4-yl)isoquinoline , play a crucial role in medicinal chemistry. They are part of pharmacologically active compounds with a broad spectrum of bio-responses, such as anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . This makes them valuable scaffolds in drug discovery and pharmaceutical research.
Photocatalytic Hydrogen Evolution
Metal-organic frameworks (MOFs) incorporating 6-(Pyridin-4-yl)isoquinoline have shown potential in photocatalytic hydrogen evolution, which is a promising approach for sustainable energy production . These MOFs can maintain their crystalline state and exhibit high activity for hydrogen production, even under long reaction times without the need for additional photosensitizers.
Environmental Studies
The electron mobility and photoluminescence properties of 6-(Pyridin-4-yl)isoquinoline derivatives make them candidates for environmental applications. For instance, they can be used in the development of sensors and materials that respond to environmental changes or pollutants .
Electronics and Material Science
In the field of electronics, 6-(Pyridin-4-yl)isoquinoline derivatives are applied in the development of high-performance OLEDs. Their ability to influence the nature of complexes used in OLEDs can lead to devices with better performance and efficiency . This also extends to material science, where these compounds contribute to the advancement of new materials with specific electronic properties.
Pharmaceutical Research
6-(Pyridin-4-yl)isoquinoline: is involved in the synthesis of various bioactive compounds. Its presence in the chemical structure of certain pharmaceuticals indicates its importance in the development of new drugs and therapeutic agents .
安全和危害
未来方向
While the future directions for 6-(Pyridin-4-yl)isoquinoline are not explicitly mentioned in the search results, quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .
属性
IUPAC Name |
6-pyridin-4-ylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMUJVWZPGYIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-4-yl)isoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

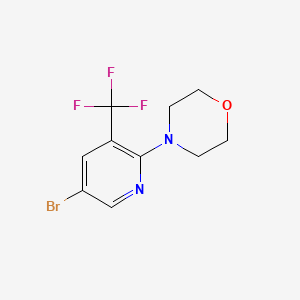
![Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate](/img/structure/B2990224.png)
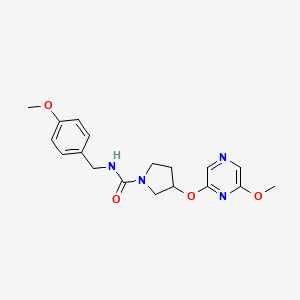
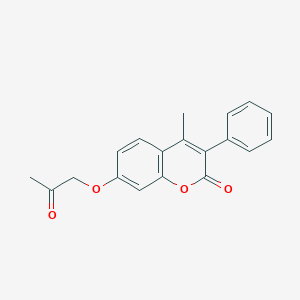
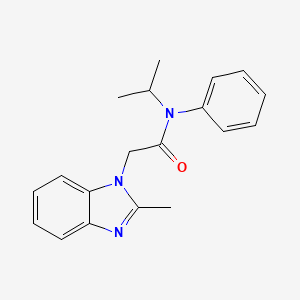
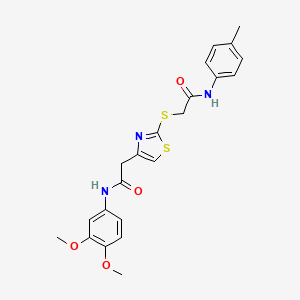


![6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2990234.png)
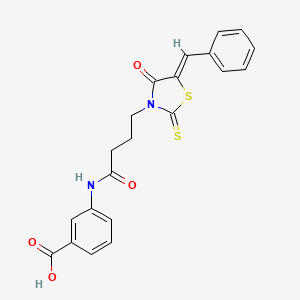
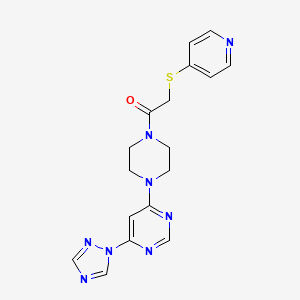
![Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate](/img/structure/B2990241.png)
